Bis-Mal-Lysine-PEG4-TFP ester

Vue d'ensemble

Description

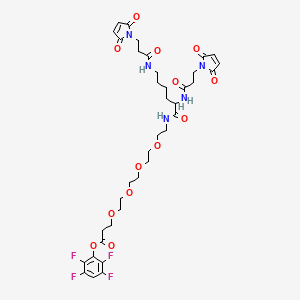

Bis-Mal-Lysine-PEG4-TFP ester is a unique crosslinker containing two maleimide groups, one on each amine of lysine, a 4-unit, single molecular weight polyethylene glycol spacer arm, and a 2,3,5,6-tetrafluorophenyl ester. Each maleimide group reacts with a sulfhydryl group, and the tetrafluorophenyl ester reacts with a free amine . This compound is widely used in bioconjugation and drug delivery applications due to its hydrophilic and non-immunogenic properties .

Méthodes De Préparation

The synthesis of Bis-Mal-Lysine-PEG4-TFP ester typically involves multi-step organic synthesis techniques. The polyethylene glycol linker is often prepared through polymerization of ethylene oxide, followed by functionalization to introduce reactive end groups . The maleimide groups are introduced through reactions with maleic anhydride, and the tetrafluorophenyl ester is formed by reacting tetrafluorophenol with a suitable activating agent . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Maleimide-Thiol Conjugation

The maleimide groups react selectively with free thiol (-SH) groups under controlled conditions:

Key Applications :

TFP Ester-Amine Coupling

The TFP ester reacts with primary/secondary amines (e.g., lysine ε-amines, N-termini) to form stable amide bonds:

| Property | TFP Ester | NHS Ester (Comparison) |

|---|---|---|

| Hydrolytic Stability | High | Moderate (rapid hydrolysis) |

| Optimal pH | 7.5–8.0 | 7.0–8.5 |

| Reactivity with Amines | 3× faster than NHS | Baseline |

Reaction Mechanism :

Advantages :

Hydrolysis of TFP Ester

Maleimide Ring Opening

Comparative Reactivity in Linker Systems

| Linker Type | Thiol Reactivity | Amine Reactivity | Hydrolytic Stability |

|---|---|---|---|

| Bis-Mal-Lysine-PEG4-TFP | High (dual Mal) | High (TFP) | High |

| Maleimide-PEG-NHS | High | Moderate (NHS) | Low |

| Homobifunctional Mal | High | None | Moderate |

Applications De Recherche Scientifique

Bis-Mal-Lysine-PEG4-TFP ester has a wide range of scientific research applications:

Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

Biology: Facilitates the conjugation of biomolecules such as antibodies, peptides, and proteins.

Medicine: Employed in drug delivery systems to enhance the stability and solubility of therapeutic agents.

Industry: Utilized in the production of biocompatible materials and coatings.

Mécanisme D'action

The mechanism of action of Bis-Mal-Lysine-PEG4-TFP ester involves the formation of stable linkages between biomolecules. The maleimide groups react with sulfhydryl groups on proteins or peptides, while the tetrafluorophenyl ester reacts with primary amines . This dual reactivity allows for efficient and selective conjugation, ensuring targeted delivery of therapeutic agents and minimizing systemic toxicity .

Comparaison Avec Des Composés Similaires

Bis-Mal-Lysine-PEG4-TFP ester is unique due to its dual reactivity and stability. Similar compounds include:

Bis-Mal-Lysine-PEG4-NHS ester: Similar structure but uses N-hydroxysuccinimide ester, which is more susceptible to hydrolysis.

Bis-Mal-Lysine-PEG4-Sulfo-NHS ester: Contains a sulfonated N-hydroxysuccinimide ester, which is more water-soluble but less stable.

This compound stands out due to its enhanced stability and reduced susceptibility to hydrolysis, making it more suitable for long-term applications .

Activité Biologique

Bis-Mal-Lysine-PEG4-TFP ester is a specialized compound that plays a significant role in biochemistry, particularly in the development of targeted therapies through its application in Proteolysis Targeting Chimeras (PROTACs). This compound integrates a polyethylene glycol (PEG) linker with maleimide groups, which facilitates specific interactions with thiol-containing biomolecules. Its unique structure enhances solubility and stability, making it an attractive candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Two Maleimide Groups : These groups allow for selective conjugation with thiol groups, forming stable thioether bonds.

- PEG Linker : The hydrophilic nature of PEG increases the solubility of the compound in aqueous environments, enhancing its bioavailability.

- TFP Ester Group : This group reacts with primary amines to form stable amide bonds, which are crucial for linking to therapeutic agents.

Table 1: Key Features of this compound

| Feature | Description |

|---|---|

| Maleimide Groups | Two maleimide functionalities for thiol conjugation |

| PEG Linker | Enhances solubility and biocompatibility |

| TFP Ester Group | Reacts with primary amines to form stable amides |

| pH Reactivity Range | Effective between pH 6.5 to 7.5 |

The primary biological activity of this compound is its involvement in PROTAC technology. PROTACs are designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific target proteins. This mechanism operates through the following steps:

- Conjugation : The maleimide groups react with thiol groups on target proteins or other biomolecules.

- Recruitment : The compound binds to E3 ligases, facilitating the ubiquitination of the target protein.

- Degradation : The tagged protein is then directed to the proteasome for degradation.

This process allows for precise modulation of protein levels within cells, which is particularly beneficial in treating diseases such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

-

Targeted Protein Degradation :

- A study demonstrated that PROTACs utilizing this compound could effectively degrade oncogenic proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis.

- Therapeutic Development :

- Mass Cytometry Applications :

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWSCJQLAMMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45F4N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098370 | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173083-46-8 | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173083-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.